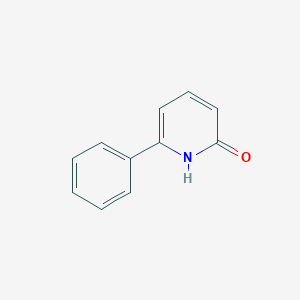

6-Phényl-2-pyridone

Vue d'ensemble

Description

6-Phenyl-2-pyridone is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Phenyl-2-pyridone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Phenyl-2-pyridone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-2-pyridone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Diodes organiques électroluminescentes (OLED)

Les dérivés de 6-Phényl-2-pyridone ont été utilisés dans le développement des OLED. Ces composés sont essentiels pour créer des matériaux qui présentent une fluorescence retardée activée thermiquement (TADF), ce qui est crucial pour l'efficacité des OLED . L'approche de l'exciton chaud, une variation de la TADF, utilise ces dérivés pour atteindre un rendement quantique externe (EQE) élevé dans les dispositifs .

Chimie médicinale

Dans le secteur pharmaceutique, les structures de this compound servent de donneurs et d'accepteurs de liaisons hydrogène, ce qui les rend précieuses dans la conception de médicaments. Elles sont impliquées dans la création de motifs de liaison à la charnière des kinases et de mimétiques biomoléculaires, contribuant au développement de nouveaux agents thérapeutiques aux propriétés antitumorales, antimicrobiennes et anti-inflammatoires .

Biotechnologie

Ce composé est utilisé dans la recherche en protéomique et a des applications potentielles dans l'édition génétique et les fournitures de laboratoire. Ses propriétés en font un candidat pour diverses applications biotechnologiques, notamment comme outil biochimique pour la recherche sur les processus cellulaires .

Science des matériaux

La this compound est importante en science des matériaux en raison de son rôle dans la synthèse de composés hétérocycliques. Ces composés sont essentiels pour créer de nouveaux matériaux pour des applications technologiques, notamment des colorants et des matériaux fluorescents .

Chimie synthétique

Le composé est au cœur du développement de nouvelles méthodes synthétiques pour les 2-pyridones. Il est impliqué dans des réactions multicomposants (RMC), qui sont essentielles pour la synthèse de chimie verte de composés polyfonctionnels d'une manière en un seul pot et en une seule étape .

Photophysique

Dans le domaine de la photophysique, les dérivés de this compound sont étudiés pour leurs propriétés de photoluminescence. Ils sont essentiels pour comprendre les processus de relaxation des excitons et de croisement intersystème, qui sont fondamentaux dans la conception de matériaux émetteurs de lumière efficaces .

Applications pharmaceutiques

Les dérivés de this compound ont été explorés pour leur double activité dans la suppression à la fois du cancer du poumon et de la fibrose pulmonaire idiopathique. Ils font partie de thérapies innovantes comme la thérapie photodynamique (TPD) qui délivrent plusieurs agents thérapeutiques, dont l'oxygène singulet .

Synthèse chimique

Les propriétés chimiques du composé, telles que son point de fusion et sa pureté, sont cruciales pour son utilisation en synthèse chimique. Il est souvent utilisé comme bloc de construction dans la construction de molécules organiques complexes, servant d'intermédiaire polyvalent dans diverses réactions chimiques .

Mécanisme D'action

Target of Action

6-Phenyl-2-pyridone, also known as 6-phenylpyridin-2(1H)-one, is a derivative of pyridinones, which have been adopted as an important block in medicinal chemistry . Pyridinones can serve as hydrogen bond donors and acceptors, forming additional interactions with therapeutic targets . .

Mode of Action

Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes . .

Pharmacokinetics

It is known that pyridinones can cross the cell membrane easily and increase the water solubility of molecules . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

It is known that pyridinones can form additional interactions with therapeutic targets , which could potentially lead to various molecular and cellular effects depending on the specific biological activity exhibited by the compound.

Action Environment

It is known that the pattern of substituents on pyridinone exercises considerable influence over the pharmacological properties and its therapeutic applications .

Orientations Futures

2-Pyridone derivatives, including 6-Phenyl-2-pyridone, have attracted significant attention due to their wide applications in medicinal chemistry . There is an urgent need for diversity-oriented synthesis of 2-pyridone derivatives for new drug discovery . The synthesis of such compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications .

Analyse Biochimique

Biochemical Properties

6-Phenyl-2-pyridone plays a significant role in biochemical reactions due to its ability to act as both a hydrogen bond donor and acceptor . This dual functionality enables it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, 6-Phenyl-2-pyridone has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions often involve the formation of hydrogen bonds between the pyridone ring and the active site of the enzyme, leading to enzyme inhibition or activation depending on the context .

Cellular Effects

The effects of 6-Phenyl-2-pyridone on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 6-Phenyl-2-pyridone has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-Phenyl-2-pyridone exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . For instance, 6-Phenyl-2-pyridone can inhibit enzyme activity by binding to the active site and preventing substrate access . This inhibition can lead to changes in cellular processes, such as reduced cell proliferation or increased apoptosis . Additionally, 6-Phenyl-2-pyridone can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Phenyl-2-pyridone can change over time due to factors such as stability and degradation . Studies have shown that 6-Phenyl-2-pyridone is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 6-Phenyl-2-pyridone has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of 6-Phenyl-2-pyridone in experimental designs .

Dosage Effects in Animal Models

The effects of 6-Phenyl-2-pyridone vary with different dosages in animal models . At low doses, 6-Phenyl-2-pyridone has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

6-Phenyl-2-pyridone is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of 6-Phenyl-2-pyridone to form more hydrophilic metabolites . These metabolites can then be further processed and excreted from the body . The involvement of 6-Phenyl-2-pyridone in these metabolic pathways can influence metabolic flux and the levels of other metabolites, potentially affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 6-Phenyl-2-pyridone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of 6-Phenyl-2-pyridone across cell membranes and its accumulation in certain cellular compartments . The distribution of 6-Phenyl-2-pyridone within the body can affect its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the delivery and effectiveness of 6-Phenyl-2-pyridone in therapeutic applications .

Subcellular Localization

The subcellular localization of 6-Phenyl-2-pyridone can influence its activity and function . This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide 6-Phenyl-2-pyridone to its site of action . The subcellular distribution of 6-Phenyl-2-pyridone can affect its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

6-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUIDXRFWSPPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172472 | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-82-7 | |

| Record name | 6-Phenyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19006-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-PHENYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7X2M5BA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

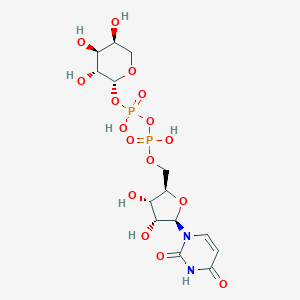

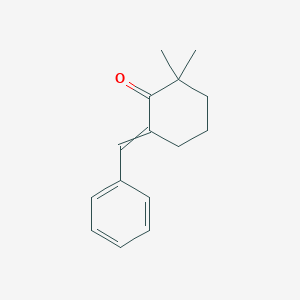

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)